ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and an acetylphenyl moiety
Scientific Research Applications
Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Biological Studies: It can be used in studies investigating the interaction of sulfonyl and piperazine derivatives with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Piperazine derivatives
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have been found to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and antiprotozoal effects .
Sulfonyl compounds
The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom. Sulfonyl compounds are known for their various biological activities, including antibacterial, antifungal, and anticancer effects .
Carbamoyl compounds
The carbamoyl group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and an amine group (a nitrogen atom bonded to hydrogen atoms). Carbamoyl compounds are often used in the synthesis of a wide variety of pharmaceuticals .
Acetylphenyl compounds
The acetylphenyl group is a phenyl group (a ring of six carbon atoms) with an acetyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a methyl group) attached. Acetylphenyl compounds are often used in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethyl piperazine-1-carboxylate with appropriate reagents to introduce the desired functional groups.
Introduction of the benzenesulfonyl group: This step involves sulfonylation of the piperazine derivative using benzenesulfonyl chloride under basic conditions.
Attachment of the acetylphenyl moiety: The final step involves the acylation of the intermediate product with 4-acetylphenyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: Similar in structure but lacks the sulfonyl and acetyl groups.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring but different substituents.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.
Uniqueness
Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to the presence of both sulfonyl and acetyl groups attached to the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-12-14-25(15-13-24)32(29,30)20-10-6-18(7-11-20)21(27)23-19-8-4-17(5-9-19)16(2)26/h4-11H,3,12-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTXCNZOYSFJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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